molecular formula C7H14O3 B13566163 (3,3-Dimethyl-1,4-dioxan-2-yl)methanol

(3,3-Dimethyl-1,4-dioxan-2-yl)methanol

Cat. No.: B13566163
M. Wt: 146.18 g/mol
InChI Key: OHFUDJHDLYZSRP-UHFFFAOYSA-N
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Description

(3,3-Dimethyl-1,4-dioxan-2-yl)methanol is an organic compound with the molecular formula C7H14O3 It is a derivative of dioxane, characterized by the presence of a methanol group attached to the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanol typically involves the reaction of 3,3-dimethyl-1,4-dioxane with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions, such as temperature, pH, and the choice of catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a product of high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyl-1,4-dioxan-2-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into various alcohol derivatives.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reactions: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(3,3-Dimethyl-1,4-dioxan-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3,3-Dimethyl-1,4-dioxan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Dimethyl-1,4-dioxan-2-yl)methanethiol: This compound has a thiol group instead of a methanol group.

    (3,3-Dimethyl-1,4-dioxan-2-yl)ethanol: This compound has an ethanol group instead of a methanol group.

Uniqueness

(3,3-Dimethyl-1,4-dioxan-2-yl)methanol is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its methanol group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(3,3-dimethyl-1,4-dioxan-2-yl)methanol

InChI

InChI=1S/C7H14O3/c1-7(2)6(5-8)9-3-4-10-7/h6,8H,3-5H2,1-2H3

InChI Key

OHFUDJHDLYZSRP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OCCO1)CO)C

Origin of Product

United States

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